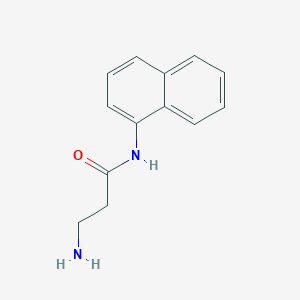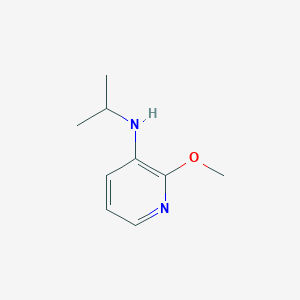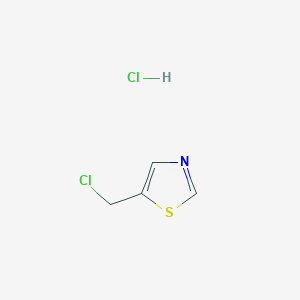![molecular formula C21H25FN2O4 B176969 (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone CAS No. 6037-59-8](/img/structure/B176969.png)
(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was initially developed as a potential treatment for depression and anxiety disorders. However, it has gained notoriety as a recreational drug due to its psychoactive effects. Despite its controversial use, TFMPP has been the subject of extensive scientific research due to its potential therapeutic properties.
作用機序
(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This results in an increase in serotonin levels in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been shown to increase dopamine release in the brain, which is thought to be responsible for its potential use in the treatment of Parkinson's disease.
生化学的および生理学的効果
(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been shown to increase body temperature and cause muscle tremors in animal models. These effects are thought to be due to its actions on the serotonin and dopamine systems in the brain.
実験室実験の利点と制限
(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound that can be easily produced in large quantities. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been extensively studied, and its mechanism of action is well understood. However, one limitation is that (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has psychoactive effects, which may confound the results of experiments. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.
将来の方向性
There are several future directions for research on (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone. One area of interest is its potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanisms underlying its anxiolytic and antidepressant effects. Furthermore, there is a need for the development of more selective serotonin receptor agonists that do not have psychoactive effects. Finally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone may have potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
合成法
The synthesis of (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves the reaction of 4-fluorobenzaldehyde with 1-(2,3,4-trimethoxyphenyl)piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized to form (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone. This synthesis method has been widely used in the production of (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone for both research and recreational purposes.
科学的研究の応用
(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been studied extensively for its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant properties in animal models. Additionally, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been investigated as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. Furthermore, (4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
CAS番号 |
6037-59-8 |
|---|---|
製品名 |
(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
分子式 |
C21H25FN2O4 |
分子量 |
388.4 g/mol |
IUPAC名 |
(4-fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H25FN2O4/c1-26-18-9-6-16(19(27-2)20(18)28-3)14-23-10-12-24(13-11-23)21(25)15-4-7-17(22)8-5-15/h4-9H,10-14H2,1-3H3 |
InChIキー |
MAHYYDSQWHFUQH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



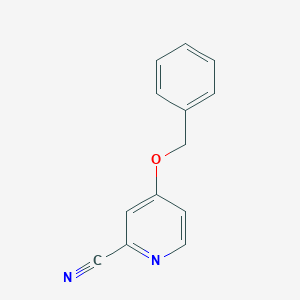
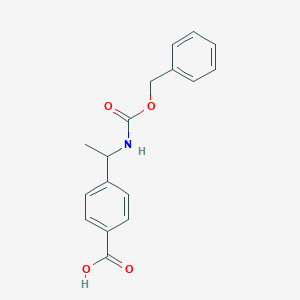
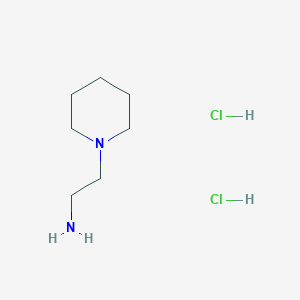
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
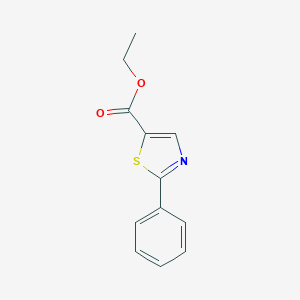
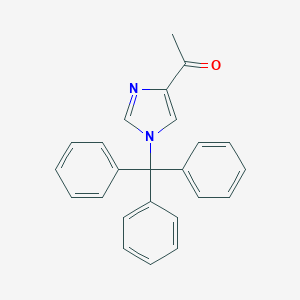
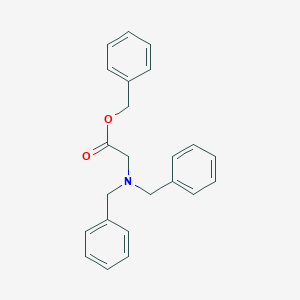
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
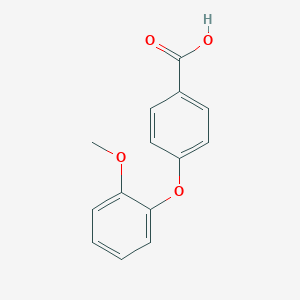
![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
